molecular formula C21H19N3O2S4 B2669132 N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260945-64-9

N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2669132
CAS RN: 1260945-64-9
M. Wt: 473.64
InChI Key: SMTDCTUBVLHZRV-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O2S4 and its molecular weight is 473.64. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide and its derivatives have shown promising results in antitumor activity. Research indicates that these compounds exhibit potent anticancer activity, comparable to doxorubicin, against various human cancer cell lines including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Antimicrobial Effects

Studies have also shown the potential of these compounds as antimicrobial agents. Various synthesized derivatives incorporating sulfamoyl moiety demonstrated in vitro antibacterial and antifungal activities, indicating their utility in developing new antimicrobial therapies (Darwish et al., 2014).

Enzyme Inhibition

These compounds have been studied for their enzyme inhibition properties. Research has identified their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in nucleotide synthesis pathways. This makes them potential candidates for antitumor and antibacterial therapies (Gangjee et al., 2008).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of these compounds have been extensively studied. These studies provide insights into the molecular structures, interactions, and potential pharmacological applications of these compounds (Siedle et al., 2007).

Crystal Structure Analysis

Crystal structure analysis of these compounds contributes to understanding their molecular conformation and potential interactions. This information is crucial in drug design and development for targeting specific biological pathways (Subasri et al., 2016).

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S4/c1-27-16-5-2-4-14(12-16)22-18(25)13-30-21-23-17-8-11-29-19(17)20(26)24(21)9-7-15-6-3-10-28-15/h2-6,8,10-12H,7,9,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTDCTUBVLHZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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